molecular formula C16H16ClN3O3 B14426305 1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride CAS No. 80704-86-5

1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride

Cat. No.: B14426305
CAS No.: 80704-86-5
M. Wt: 333.77 g/mol
InChI Key: KZTWAJGBQOAVEA-UHFFFAOYSA-N
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Description

1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific reactivity and interaction with biological systems .

Preparation Methods

The synthesis of 1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves several stepsThe final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods often involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously monitored to optimize the synthesis process .

Chemical Reactions Analysis

1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Research explores its potential therapeutic effects, including its role as an antimicrobial or anticancer agent.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride can be compared with other similar compounds, such as:

    2-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride: Similar structure but with a different position of the propanol group.

    1-Propanol, 3-((2-nitro-9-acridinyl)amino)-, monohydrochloride: Similar structure but with a different position of the nitro group.

    1-Propanol, 3-((1-nitro-8-acridinyl)amino)-, monohydrochloride: Similar structure but with a different position of the acridine group.

These compounds share similar chemical properties but differ in their reactivity and biological effects, highlighting the uniqueness of this compound .

Properties

CAS No.

80704-86-5

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

3-[(1-nitroacridin-9-yl)amino]propan-1-ol;hydrochloride

InChI

InChI=1S/C16H15N3O3.ClH/c20-10-4-9-17-16-11-5-1-2-6-12(11)18-13-7-3-8-14(15(13)16)19(21)22;/h1-3,5-8,20H,4,9-10H2,(H,17,18);1H

InChI Key

KZTWAJGBQOAVEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCCO.Cl

Origin of Product

United States

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